
3-Decylpyridine
Übersicht
Beschreibung
3-Decylpyridine is a chemical compound with the linear formula C15H25N . It has diverse applications in scientific research.
Synthesis Analysis
The synthesis of this compound involves the use of 1 × 10-4 M reagent concentration in xylene from 0.001 M sodium succinate concentration in a 25 ml aqueous phase with 2% sodium chloride solution . The reaction mixture is then estimated spectrophotometrically with pyridine-2-thiol .Molecular Structure Analysis
The molecular weight of this compound is 219.37 . The InChI code is 1S/C15H25N/c1-2-3-4-5-6-7-8-9-11-15-12-10-13-16-14-15/h10,12-14H,2-9,11H2,1H3 .Chemical Reactions Analysis
This compound has been used in the extractive separation of platinum(IV) from succinate media . It has also been used in the liquid-liquid extraction of rhodium(III) from malonate media .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a flash point of 156.9°C and a boiling point of 302.6±5.0°C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Luminescent Agents for Imaging
One notable application in the realm of scientific research is the use of pyridine derivatives as luminescent agents for biological imaging. For instance, a study on 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium cation, a thiol-reactive luminescent agent, demonstrates its utility in accumulating in mitochondria for fluorescence microscopy, suggesting that similar pyridine compounds could be used for specific targeting in biological imaging (Amoroso et al., 2008).
Synthesis of Arylboronic Acids
In chemical synthesis, pyridyl derivatives are pivotal in the preparation of arylboronic acids, which are crucial intermediates in cross-coupling reactions. A study details an improved protocol for the preparation of 3-pyridylboronic acid from 3-bromopyridine, indicating the importance of pyridine derivatives in facilitating synthetic routes for complex organic molecules (Li et al., 2002).
Anticancer Research
Pyridine derivatives have also been explored for their anticancer properties. Research into coordinatively saturated and substitutionally inert polypyridyl Ru(II) compounds has shown potential in anticancer drug development. These compounds, including those with pyridyl groups, exhibit significant antiproliferative activity and have mechanisms of action that include targeting mitochondria and inducing apoptosis without generating reactive oxygen species, highlighting their therapeutic potential (Pierroz et al., 2012).
Environmental Remediation
In environmental science, derivatives of pyridine have been used in advanced oxidation processes for the degradation of contaminants. A study on the Fenton and Photo-Fenton oxidation processes to degrade 3-aminopyridine from water demonstrates the effectiveness of pyridine derivatives in treating water pollutants, offering a potential application for similar compounds in environmental remediation (Karale et al., 2014).
Safety and Hazards
Wirkmechanismus
Mode of Action
The mode of action of 3-Decylpyridine is currently unknown due to the lack of research on this specific compound . The interaction of this compound with its potential targets and the resulting changes at the molecular and cellular level remain to be elucidated.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Future research could explore how factors such as temperature, pH, and the presence of other molecules affect the activity of this compound.
Eigenschaften
IUPAC Name |
3-decylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N/c1-2-3-4-5-6-7-8-9-11-15-12-10-13-16-14-15/h10,12-14H,2-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEYEQMCIJZAOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80570135 | |
| Record name | 3-Decylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80570135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59652-33-4 | |
| Record name | 3-Decylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80570135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




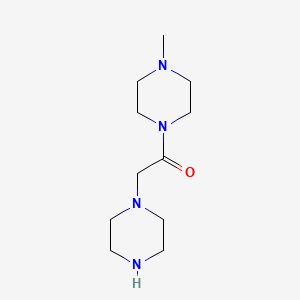
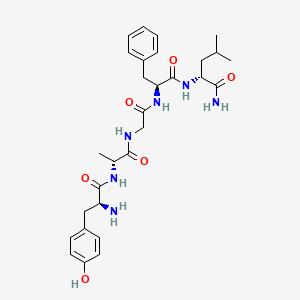
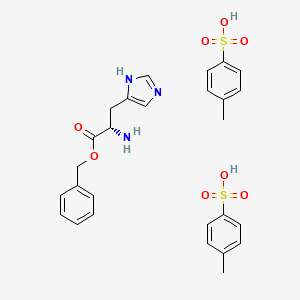

![4-(4-Hydroxyphenyl)-2-butanone O-[2-galloyl-6-p-coumaroylglucoside]](/img/structure/B1602101.png)
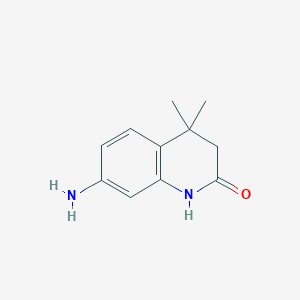
![2-[(1S)-1-Aminoethyl]-3-methoxyphenol](/img/structure/B1602105.png)
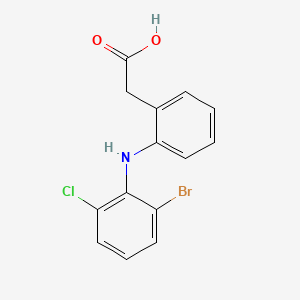
![Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate](/img/structure/B1602108.png)
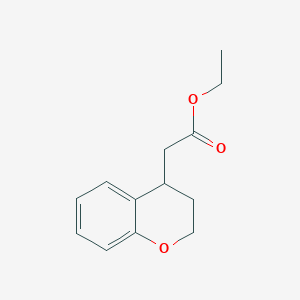

![Ethyl 4'-acetyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1602115.png)
